molecular formula C9H11ClFNO2 B13486668 2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride

2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No.: B13486668
M. Wt: 219.64 g/mol
InChI Key: HJDIMUZNLOOLSJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group and a methylamino group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with chloroacetic acid to yield 2-(3-Fluorophenyl)-2-(methylamino)acetic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Formation of 2-(3-Fluorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: The compound may modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-(methylamino)acetic acid hydrochloride
  • 2-(4-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride

Uniqueness

2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-(methylamino)acetic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H

InChI Key

HJDIMUZNLOOLSJ-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC=C1)F)C(=O)O.Cl

Origin of Product

United States

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